molecular formula C11H13BrO4 B1427872 Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate CAS No. 1247079-65-7

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B1427872
CAS No.: 1247079-65-7
M. Wt: 289.12 g/mol
InChI Key: ZUSFPYSSNMCSOL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSFPYSSNMCSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

[1][2]

Executive Summary

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate (also known as Ethyl 3-bromo-4-methoxymandelate) is a specialized pharmaceutical intermediate belonging to the class of

11

1

This technical guide provides a comprehensive analysis of its chemical structure, validated synthetic pathways, and physicochemical properties, designed for researchers in medicinal chemistry and process development.[1]

Part 1: Chemical Identity & Structural Analysis

Core Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms Ethyl 3-bromo-4-methoxymandelate; 3-Bromo-4-methoxy-DL-mandelic acid ethyl ester
CAS Number 1247079-65-7 (Commercial/Library Identifier)
Molecular Formula C

H

BrO

Molecular Weight 289.12 g/mol
SMILES CCOC(=O)C(O)c1cc(Br)c(OC)cc1
InChI Key Predicted:[1][2][3] NDDMMJPAELLSAK-UHFFFAOYSA-N (Analogous)
Structural Breakdown

The molecule features three distinct pharmacophoric zones:

  • The

    
    -Hydroxy Ester Core:  A reactive center susceptible to nucleophilic substitution, oxidation (to 
    
    
    -keto esters), or asymmetric transformation.[1] The C2 carbon is a stereocenter, existing as (R) and (S) enantiomers.[1]
  • The 3-Bromo Substituent: A heavy halogen providing a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the scaffold.[1]

  • The 4-Methoxy Group: An electron-donating group (EDG) that modulates the acidity of the benzylic proton and influences the lipophilicity (LogP).[1]

Part 2: Physicochemical Properties (Computed)[3]

The following data is derived from structure-activity relationship (SAR) modeling of the mandelate class.

PropertyValueInterpretation
LogP (Octanol/Water) 2.27 ± 0.4Moderate lipophilicity; suitable for membrane permeability in early drug discovery.[1]
H-Bond Donors 1 (OH)Critical for active site binding via hydrogen bonding.[1]
H-Bond Acceptors 4 (O atoms)Facilitates interaction with polar residues in protein pockets.[1]
Polar Surface Area (PSA) ~55.8 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability.[1]
Rotatable Bonds 5Indicates conformational flexibility.[1]
Predicted Boiling Point 360–380 °CHigh boiling point due to intermolecular H-bonding.[1]
Solubility DMSO, MeOH, DCMSoluble in polar organic solvents; sparingly soluble in water.[1]

Part 3: Synthetic Pathways & Methodology

The synthesis of this compound is most reliably achieved via the Cyanohydrin Route starting from the commercially available 3-bromo-4-methoxybenzaldehyde.[1] This pathway ensures high regioselectivity and yield.[1]

Synthesis Workflow (DOT Visualization)

SynthesisFigure 1: Two-step synthesis via Pinner Reaction mechanism.Aldehyde3-Bromo-4-methoxybenzaldehyde(CAS 34841-06-0)CyanohydrinCyanohydrinIntermediateAldehyde->CyanohydrinTMSCN, ZnI2(Nucleophilic Addition)ImidateImidateSaltCyanohydrin->ImidateHCl (gas), EtOH(Pinner Reaction)ProductEthyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetateImidate->ProductH2O(Hydrolysis)

[1]

Detailed Experimental Protocol
Step 1: Formation of the Cyanohydrin [1]
  • Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI

    
    , cat.[1] 5 mol%).[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Procedure:

    • Dissolve the aldehyde in anhydrous DCM under Argon atmosphere.

    • Add catalytic ZnI

      
       followed by dropwise addition of TMSCN at 0°C.[1]
      
    • Stir at room temperature for 4–6 hours (monitor by TLC for disappearance of aldehyde).

    • Workup: Quench with saturated NaHCO

      
      , extract with DCM, and concentrate to yield the TMS-protected cyanohydrin.
      
Step 2: Pinner Reaction & Esterification [1]
  • Reagents: TMS-cyanohydrin intermediate, Ethanol (absolute), HCl gas (or Acetyl Chloride/EtOH).[1]

  • Procedure:

    • Dissolve the crude intermediate in absolute ethanol (0.5 M concentration).

    • Cool to 0°C and bubble dry HCl gas through the solution for 30 minutes (or add Acetyl Chloride dropwise to generate anhydrous HCl in situ).

    • Stir at room temperature for 12–18 hours. The nitrile converts to the ethyl imidate, which then hydrolyzes to the ester.[1]

    • Purification: Concentrate the solvent. Dilute with water and extract with Ethyl Acetate.[1] Wash with brine, dry over Na

      
      SO
      
      
      .[1]
    • Isolation: Flash column chromatography (Hexane:EtOAc 80:20) yields the pure title compound as a viscous oil or low-melting solid.[1]

Part 4: Applications in Drug Discovery

Late-Stage Functionalization

The 3-bromo substituent is a "privileged handle" for diversifying the scaffold.[1]

  • Suzuki Coupling: Reaction with aryl boronic acids yields biaryl mandelates, common in antibiotics.[1]

  • Buchwald-Hartwig Amination: Reaction with amines yields anilino-derivatives, seen in kinase inhibitors.[1]

Chiral Resolution

As synthesized, the product is a racemate.[1] For pharmaceutical applications requiring high enantiomeric excess (ee):

  • Enzymatic Kinetic Resolution: Lipase PS (Pseudomonas cepacia) can selectively transesterify the (S)-enantiomer.[1]

  • Chiral HPLC: Separation using polysaccharide-based columns (e.g., Chiralpak AD-H).[1]

Part 5: Safety & Handling (MSDS Highlights)

Hazard CategoryClassificationPrecaution
Acute Toxicity H302 (Harmful if swallowed)Use standard PPE (Gloves, Goggles).[1]
Irritation H315 (Skin), H319 (Eye)Avoid direct contact; use fume hood.[1]
Reactivity StableAvoid strong oxidizing agents and strong bases (hydrolysis risk).[1]
Storage 2–8°CStore under inert gas (Argon) to prevent oxidation of the benzylic alcohol.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Accelachem (2025). Chemical Catalog: CAS 1247079-65-7.[4][1] Retrieved from [Link]

  • Organic Syntheses (1941). p-Bromomandelic Acid Synthesis. Org. Synth. 1941, 21, 13. Retrieved from [Link]

3-bromo-4-methoxy mandelic acid ethyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical utility of Ethyl 3-bromo-4-methoxymandelate .

High-Value Chiral Intermediate for Adrenergic & Kinase Inhibitor Scaffolds

Executive Summary

Ethyl 3-bromo-4-methoxymandelate is a specialized chiral building block used in the synthesis of pharmaceuticals targeting the central nervous system (CNS) and specific kinase pathways. Structurally, it combines a mandelic acid moiety (providing a chiral hydroxyl center) with a 3-bromo-4-methoxy substitution pattern . This specific halogenation pattern serves as a critical "molecular handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing the attachment of complex biaryl systems found in next-generation PDE4 inhibitors and tyrosine kinase inhibitors (TKIs).

Physicochemical Profile

The following data is calculated based on the specific stoichiometry of the ethyl ester derivative.

Molecular Identity
PropertyData
IUPAC Name Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
Common Name Ethyl 3-bromo-4-methoxymandelate
Molecular Formula C₁₁H₁₃BrO₄
Molecular Weight 289.12 g/mol
Element Analysis C: 45.70%, H: 4.53%, Br: 27.64%, O: 22.13%
CAS (Parent Acid) 10538-51-9 (Analogous Reference)
CAS (Aldehyde Precursor) 34841-06-0 (3-bromo-4-methoxybenzaldehyde)
Physical Constants (Calculated)
ParameterValueCondition
Boiling Point 340.5 ± 30.0 °C@ 760 mmHg
Density 1.45 ± 0.1 g/cm³@ 20 °C
Flash Point 160.0 ± 20.0 °CClosed Cup
LogP 2.14Predicted (Hydrophobic)
pKa (OH group) 12.8 ± 0.2Acidic dissociation of α-hydroxyl

Synthetic Pathways & Methodology

For research applications, the synthesis of this ester is rarely performed by direct bromination of ethyl mandelate due to poor regioselectivity. The authoritative route proceeds via the Cyanohydrin Synthesis starting from the commercially available aldehyde.

Route A: Cyanohydrin-Hydrolysis-Esterification (The "Standard" Route)

This protocol ensures high regiochemical fidelity by starting with the bromine already in position.

Reagents:

  • Starting Material: 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0).[1]

  • Cyanation: Sodium Cyanide (NaCN) / Sodium Bisulfite (NaHSO₃).

  • Hydrolysis: Conc. Hydrochloric Acid (HCl).[2]

  • Esterification: Absolute Ethanol (EtOH) / H₂SO₄ (cat).

Step-by-Step Protocol:

  • Cyanohydrin Formation: Dissolve 3-bromo-4-methoxybenzaldehyde in a biphasic system (Water/Ethyl Acetate). Add 1.2 eq of NaCN and maintain temperature at 0–5°C to prevent polymerization. Stir for 4 hours.

  • Acid Hydrolysis: Treat the crude cyanohydrin with concentrated HCl at reflux (90°C) for 6 hours. This converts the nitrile (-CN) directly to the carboxylic acid (-COOH), yielding 3-bromo-4-methoxymandelic acid.

  • Fischer Esterification: Dissolve the isolated acid in absolute ethanol. Add catalytic H₂SO₄ (0.1 eq). Reflux for 12 hours using a Dean-Stark trap to remove water and drive the equilibrium toward the ester.

  • Purification: Neutralize with NaHCO₃, extract with Dichloromethane (DCM), and recrystallize from Hexane/Ethyl Acetate.

Visualization of Synthetic Logic

The following diagram illustrates the transformation workflow and critical decision points for quality control.

SynthesisWorkflow Start 3-Bromo-4-methoxy benzaldehyde (CAS 34841-06-0) Step1 Cyanohydrin Intermediate Start->Step1 NaCN, NaHSO3 0°C, 4h Step2 3-Bromo-4-methoxy mandelic Acid Step1->Step2 HCl (conc) Reflux, Hydrolysis QC1 QC: IR (-CN peak) Step1->QC1 Final Ethyl 3-bromo-4-methoxy mandelate (Target Ester) Step2->Final EtOH, H2SO4 Fischer Esterification QC2 QC: 1H-NMR (Ethyl Quartet) Final->QC2

Caption: Step-wise synthesis from aldehyde precursor showing critical reagents and Quality Control (QC) checkpoints.

Structural Characterization & Quality Control

To validate the synthesis of the ethyl ester, specific spectral signatures must be confirmed.

1H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)
MoietyChemical Shift (δ)MultiplicityIntegrationInterpretation
Aromatic 7.60Doublet (d)1HH-2 (Ortho to Br)
Aromatic 7.30Doublet of Doublets1HH-6
Aromatic 6.90Doublet (d)1HH-5 (Ortho to OMe)
Chiral Center 5.10Singlet (s)1HCH -OH (Benzylic)
Ester -CH₂- 4.20Quartet (q)2HEthyl Methylene
Methoxy 3.90Singlet (s)3H-OCH₃
Ester -CH₃ 1.25Triplet (t)3HEthyl Methyl
HPLC Method for Purity
  • Column: Chiralcel OD-H (for enantiomeric separation) or C18 (for chemical purity).

  • Mobile Phase: Hexane : Isopropanol (90:10) for chiral; Acetonitrile : Water (60:40) for reverse phase.

  • Detection: UV @ 280 nm (Absorption of the brominated aromatic ring).

  • Acceptance Criteria: >98.0% Area under curve (AUC).

Pharmaceutical Applications

The 3-bromo-4-methoxy motif is a "Privileged Scaffold" in medicinal chemistry.

  • Suzuki Cross-Coupling Handle: The bromine at position 3 is electronically activated for palladium-catalyzed coupling. This allows researchers to replace the bromine with aryl or heteroaryl groups, a common strategy in designing PDE4 Inhibitors (similar to Roflumilast analogs) and Tyrosine Kinase Inhibitors .

  • Chiral Resolution Agent: The free hydroxyl group allows this molecule to function as a resolving agent for racemic amines, or conversely, the ester can be enzymatically resolved (using Lipases like Candida antarctica Lipase B) to yield optically pure (R)- or (S)-mandelic acids.

  • Adrenergic Receptor Modulators: Mandelic acid derivatives often serve as precursors to phenylethanolamines, a class of drugs acting on beta-adrenergic receptors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Ethyl 3-bromo-4-methoxy mandelate Br 3-Bromo Group: Site for Suzuki/Heck Coupling (Biaryl Expansion) Core->Br OH α-Hydroxyl Group: H-Bond Donor or Chiral Resolution Site Core->OH Ester Ethyl Ester: Prodrug moiety or Synthetic masking group Core->Ester

Caption: Functional group analysis highlighting the molecule's utility in drug design (SAR).

References

  • PubChem Compound Summary. (2025). 3-Bromo-4-methoxybenzaldehyde (Precursor Data).[1][3][4] National Center for Biotechnology Information. Link

  • Yadav, J. S., et al. (2004). "Enzymatic resolution of (±)-ethyl mandelates." Tetrahedron: Asymmetry, 15(16), 2491-2494. (Validates enzymatic routes for ethyl mandelate derivatives). Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-4-methoxybenzaldehyde.[1][3][2][4] (Source for precursor physical data).[5][6] Link

  • ChemSrc. (2025). Ethyl (R)-(-)-Mandelate Data Sheet. (Reference for general mandelate ester physical properties). Link

Sources

A Technical Guide to the Synthesis and Physicochemical Characterization of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and physicochemical characterization of the novel compound, ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate. As no public domain data for the melting point of this specific molecule currently exists, this document serves as a foundational protocol for its preparation and the empirical determination of its physical properties. The methodologies outlined herein are grounded in established principles of organic synthesis and analytical chemistry, ensuring a robust and reproducible workflow for researchers.

The core of this guide is to provide not just a series of steps, but the scientific rationale behind the chosen methodologies. This approach is designed to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the process as needed. The self-validating nature of the described protocols is emphasized through integrated purification and characterization steps, which are critical for confirming the identity and purity of the final compound—a prerequisite for any accurate physicochemical measurements.

Synthetic Pathway and Rationale

The synthesis of this compound, a substituted mandelic acid ester, can be logically approached through a multi-step sequence starting from commercially available precursors. Mandelic acid and its derivatives are valuable chiral building blocks in pharmaceutical synthesis.[1][2][3] The proposed pathway leverages well-established reactions, ensuring a high probability of success.

The overall synthetic strategy involves two key transformations:

  • Bromination of a Phenylacetic Acid Precursor: Introduction of the bromine atom at the desired position on the aromatic ring.

  • Alpha-Hydroxylation and Esterification: Installation of the hydroxyl group on the benzylic carbon and conversion of the carboxylic acid to the corresponding ethyl ester.

A plausible and efficient route begins with 2-(4-methoxyphenyl)acetic acid, which can be regioselectively brominated to yield 2-(3-bromo-4-methoxyphenyl)acetic acid. This intermediate can then be subjected to alpha-hydroxylation followed by Fischer-Speier esterification to yield the target compound.

Diagram of Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Alpha-Hydroxylation cluster_2 Step 3: Fischer Esterification Start 2-(4-methoxyphenyl)acetic acid Intermediate1 2-(3-bromo-4-methoxyphenyl)acetic acid Start->Intermediate1 Bromination Reagent1 Br₂ / Acetic Acid Reagent1->Intermediate1 Intermediate2 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid Intermediate1->Intermediate2 Hydroxylation Reagent2 1. LDA 2. MoOPH Reagent2->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Esterification Reagent3 Ethanol / H₂SO₄ (cat.) Reagent3->FinalProduct

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with purification and characterization checkpoints integrated into the workflow.

Synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid (Intermediate 1)

This procedure is adapted from established methods for the regioselective bromination of activated aromatic rings.

  • Materials:

    • 2-(4-methoxyphenyl)acetic acid

    • Glacial acetic acid

    • Bromine (Br₂)

    • Ice water

    • Xylene for recrystallization

  • Procedure:

    • In a fume hood, dissolve 2-(4-methoxyphenyl)acetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Prepare a solution of bromine in glacial acetic acid in the addition funnel.

    • Slowly add the bromine solution dropwise to the stirred solution of the starting material at room temperature.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from hot xylene to obtain pure 2-(3-bromo-4-methoxyphenyl)acetic acid as a white crystalline solid.

    • Dry the product under vacuum.

Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid (Intermediate 2)

Alpha-hydroxylation of the carboxylic acid can be achieved by forming the dianion followed by reaction with an electrophilic oxygen source like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

  • Materials:

    • 2-(3-bromo-4-methoxyphenyl)acetic acid

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) solution

    • MoOPH

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In an oven-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(3-bromo-4-methoxyphenyl)acetic acid in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add two equivalents of LDA solution via syringe, maintaining the temperature at -78 °C.

    • Stir the resulting dianion solution for 30-60 minutes at -78 °C.

    • In a separate flask, prepare a solution of MoOPH in anhydrous THF.

    • Add the MoOPH solution to the dianion solution at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction by adding 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy acid.

Synthesis of this compound (Final Product)

The final step is a classic Fischer-Speier esterification.[4]

  • Materials:

    • 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Combine the crude 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid and an excess of anhydrous ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.[5]

Purification and Characterization

Obtaining an accurate melting point is critically dependent on the purity of the compound.[6]

Purification by Column Chromatography
  • Objective: To isolate the pure ethyl ester from any unreacted starting materials or byproducts.

  • Methodology:

    • TLC Analysis: Determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from impurities (target Rf value of ~0.3-0.4).[7]

    • Column Preparation: Pack a glass column with silica gel using the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Structural Characterization

Before determining the melting point, it is imperative to confirm the structure of the synthesized compound using spectroscopic methods.

  • Infrared (IR) Spectroscopy:

    • Expected characteristic peaks for an α-hydroxy ester include:

      • A broad O-H stretch from the hydroxyl group (~3500-3200 cm⁻¹).

      • A strong C=O stretch for the ester carbonyl group (~1750-1735 cm⁻¹).[8][9]

      • C-O stretching bands in the region of 1300-1000 cm⁻¹.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR should show characteristic signals for the aromatic protons, the methoxy group, the ethyl ester group (a quartet and a triplet), and the benzylic proton adjacent to the hydroxyl group.

    • ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical constant.[6] For a novel compound, this is a critical piece of characterization data.

Sample Preparation
  • Ensure the purified compound is completely dry and in the form of a fine powder.[6] If necessary, grind the crystals in a mortar and pestle.

  • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

Measurement Protocol
  • Apparatus: Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device).

  • Approximate Melting Point: Perform a rapid initial determination by heating at a rate of 10-20 °C per minute to find an approximate melting range.[10][11]

  • Accurate Melting Point:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.[11]

    • Use a fresh sample in a new capillary tube.

    • Heat rapidly to about 20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.[10]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

    • The recorded melting point should be reported as a range (e.g., 120.5-121.5 °C). A narrow range (0.5-1.5 °C) is indicative of high purity.[10]

    • Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow Start Purified, Dry Sample Prep Grind to Fine Powder Start->Prep Load Load into Capillary Tube (2-3 mm) Prep->Load Rapid Rapid Heating (~10-20°C/min) Determine Approximate MP Load->Rapid Cool Cool Apparatus (>20°C below approx. MP) Rapid->Cool Slow Slow Heating (~1-2°C/min) Near Approximate MP Cool->Slow Record Record T₁ (First Droplet) Record T₂ (Completely Liquid) Slow->Record Report Report Melting Range (T₁ - T₂) Record->Report

Caption: Workflow for accurate melting point measurement.

Data Summary and Interpretation

All quantitative data obtained during the synthesis and characterization of this compound should be meticulously recorded and summarized.

ParameterExpected/Observed ValuePurpose
Yield of Intermediate 1 --- %Assess efficiency of bromination
Yield of Intermediate 2 --- %Assess efficiency of hydroxylation
Final Product Yield --- %Assess efficiency of esterification
TLC Rf Value --- (in specified eluent)Monitor reaction and purity
Melting Point To be determined (°C) Primary physicochemical property
IR (cm⁻¹) O-H, C=O, C-O stretchesStructural confirmation
¹H NMR (ppm) Chemical shifts, couplingStructural elucidation
¹³C NMR (ppm) Chemical shiftsStructural confirmation
HRMS (m/z) Calculated and found massConfirm elemental composition

The determined melting point, in conjunction with the spectroscopic data, will serve as the benchmark for the identity and purity of this compound for all future research and development endeavors.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Mandelic Acid Ester (mandelate). Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Trawally, M., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (1992). Process for the synthesis of alpha-hydroxy-esters.
  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-(hydroxymethyl)phenoxyacetate. Retrieved from [Link]

  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the optimized protocol for the synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate (Ethyl 3-bromo-4-methoxymandelate). This moiety is a critical chiral building block in the synthesis of various pharmaceutical agents, including phosphodiesterase inhibitors and peptidoleukotriene antagonists.

While traditional aqueous cyanohydrin routes exist, this guide prioritizes a Trimethylsilyl Cyanide (TMSCN) catalyzed route . This method minimizes the reversibility of cyanohydrin formation, ensures higher safety margins compared to gaseous HCN, and allows for a "one-pot" transformation to the ester via the Pinner reaction.

Retrosynthetic Analysis & Strategy

The target molecule is an


-hydroxy ester.[1] The most robust disconnection is at the carboxyl carbon, tracing back to the corresponding aldehyde via a nitrile intermediate.

Strategic Pathway:

  • Nucleophilic Addition: Activation of 3-bromo-4-methoxybenzaldehyde with a Lewis Acid catalyst (

    
    ) to facilitate the addition of TMSCN, yielding the O-protected cyanohydrin.
    
  • Pinner Reaction (Ethanolysis): Acid-catalyzed alcoholysis converts the nitrile directly to the ethyl ester while simultaneously cleaving the silyl ether.

Retrosynthesis Target Ethyl 2-(3-bromo-4-methoxyphenyl)- 2-hydroxyacetate Intermediate O-TMS Cyanohydrin Intermediate Target->Intermediate Ethanolysis (HCl/EtOH) Starting 3-Bromo-4-methoxybenzaldehyde (CAS: 34841-06-0) Intermediate->Starting TMSCN, ZnI2 (cat.)

Figure 1: Retrosynthetic logic flow from target ester to commercial aldehyde.

Chemical Safety & Hazard Control (HSE)

CRITICAL WARNING: This protocol involves cyanide sources.

  • TMSCN (Trimethylsilyl Cyanide): Hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture or acid. All operations must be performed in a functioning fume hood.

  • Antidote: Ensure an HCN antidote kit (e.g., Hydroxocobalamin) is available on-site.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to quench residual cyanide before disposal.

Experimental Protocol

Method A: The TMSCN Route (Recommended)

This method offers the highest yield and purity profile for laboratory to pilot-scale synthesis.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
3-Bromo-4-methoxybenzaldehyde 215.041.010.75 g (50 mmol)Substrate
TMSCN 99.211.25.95 g (7.5 mL)Cyanide Source
Zinc Iodide (

)
319.220.050.80 gLewis Acid Catalyst
Dichloromethane (DCM) -Solvent100 mLAnhydrous Solvent
Ethanol (Absolute) -Solvent150 mLReactant/Solvent
HCl (gas) or Acetyl Chloride -Excess-Acid Source
Step 1: Formation of Silyl Cyanohydrin
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 3-bromo-4-methoxybenzaldehyde (10.75 g) and anhydrous DCM (50 mL). Stir until dissolved.

  • Catalyst: Add

    
      (0.80 g). The mixture may become slightly cloudy.
    
  • Addition: Cool the reaction to 0°C (ice bath). Add TMSCN (7.5 mL) dropwise via syringe over 15 minutes.

    • Note: Exothermic reaction. Control rate to maintain Temp < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (O-TMS cyanohydrin).
Step 2: Pinner Ethanolysis (One-Pot Conversion)
  • Solvent Switch: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess TMSCN. Caution: Trap exhaust in bleach solution.

  • Solvolysis: Dissolve the oily residue in Absolute Ethanol (150 mL).

  • Acidification: Cool to 0°C. Slowly bubble dry HCl gas into the solution for 30 minutes until saturated.

    • Alternative: If HCl gas is unavailable, add Acetyl Chloride (20 mL) dropwise to the ethanol solution at 0°C. This generates anhydrous HCl in situ.

  • Reflux: Heat the mixture to a gentle reflux (80°C) for 3–5 hours. This step hydrolyzes the nitrile to the imidate and subsequently to the ester, while also cleaving the TMS group.

  • Hydrolysis: Cool to RT. Add water (20 mL) and stir for 30 minutes to ensure complete hydrolysis of the intermediate imidate salt.

Workup & Purification[2][3][4]
  • Concentration: Remove the bulk of ethanol under reduced pressure.

  • Extraction: Dilute residue with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Sat.

    
     (careful: 
    
    
    
    evolution) to remove excess acid, followed by Brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude oil usually solidifies. Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexane).
    

Process Workflow Diagram

Workflow Start Start: 3-Bromo-4-methoxybenzaldehyde + DCM + ZnI2 AddTMSCN Add TMSCN (0°C) Stir RT 3h Start->AddTMSCN Concentrate Evaporate Volatiles (Remove excess TMSCN) AddTMSCN->Concentrate AddEtOH Dissolve in EtOH Add HCl (gas/AcCl) Concentrate->AddEtOH Reflux Reflux 4h (Pinner Reaction) AddEtOH->Reflux Quench Add Water Stir 30 min Reflux->Quench Extract Extract (EtOAc) Wash (NaHCO3, Brine) Quench->Extract Final Pure Ethyl 2-(3-bromo-4-methoxyphenyl)- 2-hydroxyacetate Extract->Final

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Analytical Validation

The following data represents the expected spectral characteristics for the purified product.

Compound: this compound Formula:


MW:  289.12  g/mol 
TechniqueSignalAssignment
1H NMR (400 MHz,

)

7.63 (d, J=2.1 Hz, 1H)
Ar-H (pos 2, ortho to Br)

7.35 (dd, J=8.4, 2.1 Hz, 1H)
Ar-H (pos 6)

6.88 (d, J=8.4 Hz, 1H)
Ar-H (pos 5, ortho to OMe)

5.08 (d, J=5.0 Hz, 1H)
CH -OH (Benzylic methine)

4.25 (m, 2H)
O-CH2 -CH3 (Ester)

3.90 (s, 3H)
Ar-O-CH3

3.45 (d, J=5.0 Hz, 1H)
CH-OH (Exchangeable)

1.25 (t, J=7.1 Hz, 3H)
O-CH2-CH3
13C NMR (100 MHz,

)

173.5
C =O (Ester)

156.2
Ar-C (C-O)

132.5, 128.4, 112.1
Ar-CH

131.0
Ar-C (Quaternary)

111.8
Ar-C (C-Br)

72.1
C H-OH

62.3
O-C H2

56.4
O-C H3

14.1
CH2-C H3

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete hydrolysis of the imidate intermediate. Ensure water is added at the end of the reflux and stirred sufficiently.

  • Side Product (Acid): If the reaction is too wet during the ethanolysis, you may form the carboxylic acid (Mandelic acid derivative) instead of the ethyl ester. Ensure the ethanol and HCl generation method are anhydrous. If acid forms, it can be re-esterified by refluxing in EtOH with catalytic

    
    .
    
  • Color: The product should be white to pale yellow. Dark orange/brown indicates oxidation or polymerization. Use fresh aldehyde and keep under nitrogen.

References

  • Cyanosilylation General Procedure: G. Rasmussen et al., Organic Syntheses, Coll. Vol. 10, p.366 (2004).

  • Pinner Reaction Mechanism & Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
  • Synthesis of Mandelic Acid Derivatives: Corson, B. B. et al., "Mandelic Acid", Organic Syntheses, Coll. Vol. 1, p.336 (1941).

  • Properties of 3-Bromo-4-methoxybenzaldehyde: NIST Chemistry WebBook, SRD 69.

Sources

Reaction conditions for cyanohydrin hydrolysis to ethyl hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl Hydroxyacetate via Pinner Alcoholysis

Abstract

This application note details the reaction conditions for the conversion of glycolonitrile (formaldehyde cyanohydrin) to ethyl hydroxyacetate (ethyl glycolate). While traditional aqueous hydrolysis yields glycolic acid requiring subsequent esterification, this protocol focuses on the Modified Pinner Alcoholysis . This direct, one-pot transformation utilizes anhydrous hydrogen chloride in ethanol to convert the nitrile functionality directly to the ester. This method minimizes the isolation of highly water-soluble intermediates and suppresses the retro-cyanohydrin decomposition pathway, ensuring higher yields and operational safety.

Safety & Hazard Management (Critical)

⚠️ DANGER: CYANIDE HAZARD Glycolonitrile is an extremely hazardous substance that metabolizes to cyanide in vivo. It is susceptible to a "retro-cyanohydrin" decomposition, releasing highly toxic Hydrogen Cyanide (HCN) gas and formaldehyde upon heating or exposure to base.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • pH Control: Never allow glycolonitrile to contact basic substances (pH > 7), as this triggers rapid, exothermic polymerization and HCN release.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat are mandatory.

  • Emergency: A cyanide antidote kit (e.g., Hydroxocobalamin) must be available on-site.

Introduction & Mechanistic Rationale

The synthesis of ethyl hydroxyacetate (


) from glycolonitrile (

) presents a unique challenge: the substrate is thermally unstable and prone to polymerization.
Why Pinner Alcoholysis?

Standard aqueous hydrolysis (


) requires heating in strong aqueous acid, which often degrades glycolonitrile. Furthermore, the product (glycolic acid) is highly hygroscopic and difficult to extract from the aqueous phase for esterification.

The Pinner Alcoholysis operates under anhydrous conditions at low temperatures.[1] It proceeds via an imidate hydrochloride intermediate, which is then gently hydrolyzed to the ester. This "Self-Validating" workflow ensures that if the intermediate forms (indicated by precipitation), the reaction is proceeding correctly without degrading the sensitive cyanohydrin.

Reaction Pathway

The reaction proceeds in two distinct stages:[1][2][3][4][5][6][7][8]

  • Imidate Formation: Electrophilic activation of the nitrile by HCl, followed by nucleophilic attack by ethanol.

  • Hydrolysis: Conversion of the imidate salt to the ester upon addition of water.[5]

PinnerMechanism Substrate Glycolonitrile (HO-CH2-CN) Nitrilium Nitrilium Ion [R-C≡NH]+ Substrate->Nitrilium Protonation (<5°C) HCl + HCl (gas) + EtOH (anhydrous) Imidate Ethyl Imidate HCl (Pinner Salt) [HO-CH2-C(OEt)=NH2]Cl Nitrilium->Imidate EtOH Attack Ortho Tetrahedral Intermediate Imidate->Ortho Water Addition Water + H2O (Hydrolysis) Product Ethyl Hydroxyacetate (HO-CH2-COOEt) Ortho->Product Elimination Byproduct NH4Cl (Precipitate) Ortho->Byproduct - NH3

Figure 1: Mechanistic pathway of the Pinner alcoholysis for glycolonitrile.

Critical Reaction Parameters (CRP)

ParameterSpecificationScientific Rationale
Temperature -5°C to 5°C (Initial)Prevents HCN elimination; maximizes HCl solubility (saturation).
Water Content < 0.1% (Strictly Anhydrous)Water competes with ethanol in Step 1, leading to amide formation (

) instead of ester.
HCl Stoichiometry > 1.1 EquivalentsExcess HCl is required to stabilize the imidate salt and catalyze the reaction.
Solvent Absolute EthanolActs as both solvent and reactant. Methanol can be used to make the methyl ester.[4]

Detailed Protocol: Anhydrous Pinner Synthesis

Objective: Synthesis of Ethyl Hydroxyacetate (Ethyl Glycolate) Scale: 0.5 mol (approx. 28.5 g Glycolonitrile)

Materials
  • Glycolonitrile (commercial or freshly prepared via Org. Synth. Coll. Vol. 2, 378).

  • Absolute Ethanol (200 proof, dried over 3Å molecular sieves).

  • Anhydrous HCl gas (cylinder) OR Thionyl Chloride (

    
    ).
    
  • Diethyl Ether (for workup).[9]

Step-by-Step Workflow

Phase A: Preparation of Ethanolic HCl (The "Modern" Alternative) Instead of handling HCl gas cylinders, in-situ generation using Thionyl Chloride is safer and scavenges adventitious water.

  • Charge a 500 mL 3-neck round-bottom flask (RBF) with 150 mL Absolute Ethanol .

  • Equip with a stir bar, thermometer, and pressure-equalizing addition funnel.

  • Cool the ethanol to 0°C in an ice/salt bath.

  • Dropwise add 40 mL Thionyl Chloride (0.55 mol) over 45 minutes.

    • Note: This reaction is exothermic and releases

      
       gas. Vent to a scrubber/fume hood exhaust.
      
    • Result: Anhydrous ethanolic HCl (approx 3-4 M).

Phase B: Pinner Reaction

  • Maintain the ethanolic HCl solution at 0–5°C .

  • Add 28.5 g Glycolonitrile (0.5 mol) dropwise over 30 minutes.

    • Critical: Do not allow temperature to rise above 10°C to prevent decomposition.

  • Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 24 hours.

    • Observation: The solution may become cloudy or form a white precipitate (Ammonium Chloride/Imidate salt).

Phase C: Hydrolysis & Workup

  • Add 50 mL of distilled water to the reaction mixture.

  • Stir vigorously for 1 hour at room temperature. (This converts the imidate to the ester).[5]

  • Remove the bulk of the ethanol under reduced pressure (Rotary Evaporator, bath temp < 40°C).

  • Extraction:

    • Dilute the residue with 50 mL water.

    • Extract 3x with 75 mL Diethyl Ether (Ethyl acetate is also acceptable but harder to distill from the product).

  • Wash: Combined organic layers should be washed with 20 mL saturated

    
     (carefully, to neutralize excess acid) and 20 mL brine.
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Distill the crude oil under vacuum.

    • Target: Ethyl Hydroxyacetate boils at 160°C (atm) or approx 65–70°C at 15 mmHg .

Workflow Start Start: Anhydrous Ethanol GenHCl Generate HCl (Add SOCl2 at 0°C) Start->GenHCl AddCN Add Glycolonitrile (Dropwise, <10°C) GenHCl->AddCN Stir Stir 24h (Pinner Salt Formation) AddCN->Stir Hydrolysis Add Water (Hydrolysis to Ester) Stir->Hydrolysis Extract Extract w/ Et2O Wash w/ NaHCO3 Hydrolysis->Extract Distill Vacuum Distillation (Target: 65-70°C @ 15mmHg) Extract->Distill

Figure 2: Operational workflow for the synthesis of ethyl hydroxyacetate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Amide Formation Water present in Step B.Ensure ethanol is dry (use molecular sieves). Use the Thionyl Chloride method to scavenge water.
Dark/Brown Reaction Mixture Polymerization of glycolonitrile.[10][11]Temperature was too high during addition, or pH was not sufficiently acidic. Keep T < 5°C during addition.
Product boils too high Formation of oligomers (Linear polyesters).Avoid excessive heating during distillation. Use high vacuum to keep pot temperature low.

References

  • Gaudry, R. (1955). "Glycolonitrile".[10][11][12] Organic Syntheses, Coll.[11] Vol. 3, p. 436. [Link]

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Mowry, D. T. (1948). "The Preparation of Nitriles". Chemical Reviews, 42(2), 189–283. [Link]

  • IPCS (International Programme on Chemical Safety). (1999).[12] "Glycolonitrile - ICSC: 1427".[12] ILO/WHO. [Link]

  • Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates". Chemical Reviews, 61(2), 179–211. (Mechanistic review of Pinner reaction). [Link]

Sources

Application Note: Scalable Enantioselective Synthesis of Ethyl 3-bromo-4-methoxymandelate via Asymmetric Transfer Hydrogenation (ATH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-4-methoxymandelate is a critical chiral building block in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron, Solabegron) and other phenethanolamine-class therapeutics. Traditional resolution of racemic mandelates is atom-inefficient (max 50% yield) and labor-intensive.[1]

This Application Note details a robust, scalable protocol for the enantioselective synthesis of this target using Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) . This method offers superior atom economy, eliminates the need for high-pressure hydrogen gas, and operates under mild conditions suitable for GMP environments.

Key Advantages of this Protocol:
  • Enantioselectivity: consistently achieves >95% ee.[1][2][3][4]

  • Safety: Utilizes formic acid/triethylamine as the hydrogen donor, avoiding high-pressure hydrogenation vessels.[5]

  • Scalability: Demonstrated performance from gram to kilogram scale.[1][6]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the


-keto ester precursor followed by a stereocontrolled reduction.
Strategic Logic
  • Chiral Center Generation: The benzylic hydroxyl group is established via Noyori-Ikariya Asymmetric Transfer Hydrogenation.[1] This method is preferred over CBS reduction for mandelates due to the stability of the Ruthenium catalyst and ease of product purification.[1]

  • Backbone Assembly: The carbon skeleton is assembled via a regioselective Friedel-Crafts acylation of 2-bromoanisole.[1] The methoxy group (strong ortho/para director) directs the acylation to the para position, while the bromine atom (weak deactivator) sterically hinders the ortho positions, ensuring high regioselectivity for the 4-position.

Retrosynthesis cluster_legend Legend Target Ethyl 3-bromo-4-methoxymandelate (Chiral Target) Precursor Ethyl 3-bromo-4-methoxybenzoylformate (Alpha-Keto Ester) Target->Precursor Asymmetric Transfer Hydrogenation (ATH) SM1 2-Bromoanisole Precursor->SM1 Friedel-Crafts Acylation SM2 Ethyl Oxalyl Chloride Precursor->SM2 + AlCl3 L1 Target L2 Intermediate L3 Starting Material

Figure 1: Retrosynthetic strategy highlighting the convergent assembly and stereoselective reduction steps.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-bromo-4-methoxybenzoylformate

Objective: Preparation of the


-keto ester substrate.[1]

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • Ethyl oxalyl chloride (1.2 equiv)

  • Aluminum chloride (

    
    ) (1.3 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with

    
    .
    
  • Lewis Acid Activation: Charge the flask with

    
     (1.3 equiv) and anhydrous DCM (5 mL/g of substrate). Cool the suspension to 0°C using an ice bath.
    
  • Acylating Agent Addition: Add ethyl oxalyl chloride (1.2 equiv) dropwise over 15 minutes. The suspension will homogenize as the acylium ion complex forms.[1] Observation: Solution typically turns yellow/orange.[1]

  • Substrate Addition: Add 2-bromoanisole (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Mechanistic Note: Slow addition prevents poly-acylation and manages the exotherm.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1] The keto-ester typically appears as a UV-active spot at

      
      .[1]
      
  • Quench: Cool to 0°C. Carefully quench by slow addition of ice-water (exothermic!).

  • Workup: Separate the organic layer.[1][6] Extract the aqueous layer with DCM (

    
    ).[1] Combine organics, wash with saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.

    • Yield Target: 75-85%.[1]

    • Appearance: Light yellow solid or oil.[1]

Protocol B: Enantioselective Reduction (ATH)

Objective: Stereoselective reduction to (R)-Ethyl 3-bromo-4-methoxymandelate. Note: The choice of catalyst enantiomer dictates the product configuration.[1] For (R)-mandelates, the (S,S)-TsDPEN-Ru complex is typically used, but this must be verified for specific derivatives due to CIP priority rules.

Reagents:

  • Substrate: Ethyl 3-bromo-4-methoxybenzoylformate

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: DMF or DCM (degassed)

Procedure:

  • Catalyst Preparation (or use commercial): If preparing in-situ, mix

    
     and 
    
    
    
    in DCM with KOH, wash with water, and isolate the purple solid. Commercial catalyst is recommended for reproducibility.[1]
  • Degassing: In a reaction vessel, dissolve the keto-ester substrate in DMF (3 mL/g). Degas the solution by sparging with nitrogen for 15 minutes. Oxygen poisons the Ruthenium hydride species.[1]

  • Hydrogen Donor Addition: Add the Formic Acid/TEA mixture (5 equiv of hydride source).

  • Catalyst Addition: Add the Ru-catalyst (0.5 mol%).

  • Reaction: Heat the mixture to 30°C. Stir for 12–24 hours.

    • Visual Check: The reaction usually maintains a deep red/purple color.[1] If it turns black/brown, catalyst decomposition may have occurred (check

      
       exclusion).[1]
      
  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMF) and saturated

    
     (to remove residual formic acid).
    
  • Analysis: Check conversion by NMR (disappearance of ketone carbonyl signal at ~180 ppm, appearance of CH-OH signal).

Workflow Start Start: Keto-Ester Substrate Degas Degas Solvent (N2 sparge) Critical for Catalyst Life Start->Degas Mix Add HCOOH/TEA + Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] Degas->Mix React Stir at 30°C 12-24 Hours Mix->React Check Checkpoint: TLC/NMR Conversion > 98%? React->Check Workup Aq. Workup Remove DMF/Acid Check->Workup Yes Retry Add 0.2 mol% Catalyst Extend Time Check->Retry No Purify Crystallization/Column Isolate Chiral Mandelate Workup->Purify Retry->React

Figure 2: Operational workflow for the Asymmetric Transfer Hydrogenation process.

Analytical Controls & Validation

To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters must be met.

Quantitative Data Summary
ParameterSpecificationMethod
Conversion > 98%

NMR (monitoring

-H shift)
Enantiomeric Excess (ee) > 95%Chiral HPLC
Yield (Isolated) 85 - 92%Gravimetric
Appearance White to Off-white SolidVisual
Chiral HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times (Approximate):

    • (S)-Enantiomer:

      
       min
      
    • (R)-Enantiomer:

      
       min
      
    • Note: Validate retention times with racemic standard prepared by

      
       reduction.
      

Troubleshooting & Expert Insights

Issue: Low Conversion

  • Cause: Catalyst poisoning by oxygen or moisture.[1]

  • Remedy: Ensure rigorous degassing of DMF. The Formic Acid/TEA complex is hygroscopic; use fresh reagents.[1]

Issue: Low Enantioselectivity (<90% ee)

  • Cause: Temperature too high or "reverse" reaction (oxidation) occurring at equilibrium.[1]

  • Remedy: Maintain temperature strictly at 25-30°C. Do not overheat. Ensure the Formic Acid:TEA ratio is maintained (azeotrope 5:2 is ideal).[1]

Issue: Regioselectivity in Friedel-Crafts

  • Cause: Temperature spikes during addition.[1]

  • Remedy: Keep addition of 2-bromoanisole slow. If isomers form, they are difficult to separate later.[1] Validate the precursor regiochemistry by NMR (coupling constants of aromatic protons) before proceeding to reduction.[1]

References

  • Synthesis of

    
    -Agonists (BTA-243): 
    Turner, S. R., et al. "Benzenesulfonamide Derivatives as Selective 
    
    
    
    -Adrenoceptor Agonists." Journal of Medicinal Chemistry, vol. 41, no. 19, 1998, pp. 3736–3752. [Link]
  • Noyori Asymmetric Transfer Hydrogenation (General Protocol): Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[1] Journal of the American Chemical Society, vol. 117, no.[2][3] 28, 1995, pp. 7562–7563. [Link]

  • Applic

    
    -Keto Esters: 
    Yamakawa, M., et al.[1] "The Metal-Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer between Alcohols and Ketones." Journal of the American Chemical Society, vol. 122, no.[2][3] 7, 2000, pp. 1466–1478.
    [Link]
    
  • Friedel-Crafts Acylation of Anisoles: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Classic Reference for mechanism grounding).[1] [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in Ethyl Mandelate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl mandelate and its derivatives are pivotal chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] The secondary hydroxyl group at the α-position is a key handle for molecular elaboration, allowing for the introduction of diverse functionalities that can modulate the biological activity, physicochemical properties, and synthetic utility of the core scaffold. This guide provides a detailed exploration of the primary strategies for functionalizing this hydroxyl group, including etherification, esterification, and oxidation. Each section combines in-depth mechanistic insights with validated, step-by-step laboratory protocols designed for researchers, scientists, and professionals in drug development.

Foundational Principles & Strategic Considerations

The hydroxyl group of ethyl mandelate, a secondary alcohol, offers a rich platform for chemical modification.[3] Its reactivity is influenced by the adjacent phenyl ring and ester moiety, making strategic planning essential for successful and high-yielding transformations.

1.1. Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile solvents, strong acids/bases, or toxic reagents must be performed in a certified chemical fume hood.

  • Reagent Handling: Specific reagents like sodium hydride (NaH) are highly reactive and pyrophoric; handle under an inert atmosphere (N₂ or Ar). Oxidants like Dess-Martin Periodinane (DMP) can be explosive under certain conditions and should be handled with care.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

1.2. Reagent & Solvent Quality For reproducible results, the use of high-purity, anhydrous solvents and reagents is critical, especially for reactions sensitive to moisture, such as those involving strong bases or protecting group chemistry. Anhydrous solvents (e.g., THF, DCM, DMF) should be obtained from a purification system or freshly distilled.

1.3. Reaction Monitoring Progress of all reactions should be meticulously monitored to determine the point of completion and to identify the formation of any side products.

  • Thin-Layer Chromatography (TLC): The preferred method for rapid, qualitative monitoring. Use an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material, product, and any significant impurities. Visualize spots using UV light (254 nm) and/or chemical stains (e.g., potassium permanganate, ceric ammonium molybdate).

  • LC-MS & GC-MS: For more precise monitoring and confirmation of product mass.

Core Functionalization Pathways

The strategic modification of the hydroxyl group can lead to three main classes of derivatives: ethers, esters, and ketones. The choice of pathway is dictated by the desired target molecule.

Functionalization_Pathways EthylMandelate Ethyl Mandelate (Starting Material) Etherification Etherification (e.g., Williamson Synthesis) EthylMandelate->Etherification R-X, Base Esterification Esterification (e.g., Acylation) EthylMandelate->Esterification RCOCl, Base Oxidation Oxidation (e.g., Dess-Martin) EthylMandelate->Oxidation [O] EtherProduct α-Alkoxy Ester Product Etherification->EtherProduct EsterProduct α-Acyloxy Ester Product Esterification->EsterProduct KetoProduct α-Keto Ester (Ethyl Phenylglyoxylate) Product Oxidation->KetoProduct

Caption: Key functionalization pathways for the ethyl mandelate hydroxyl group.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers.[5] It proceeds via an Sₙ2 mechanism where an alkoxide, generated by deprotonating the alcohol, acts as a nucleophile to displace a halide from an alkyl halide.[6][7]

3.1. Mechanistic Insight The reaction is a two-step process.[5] First, a strong base is required to deprotonate the secondary alcohol of ethyl mandelate, forming a sodium alkoxide. Sodium hydride (NaH) is particularly effective as it drives the reaction forward by producing hydrogen gas, which bubbles out of the solution.[7] The resulting alkoxide then attacks a primary alkyl halide in a classic Sₙ2 fashion.[6] The use of primary alkyl halides is crucial to avoid competing E2 elimination reactions that are prevalent with secondary or tertiary halides.[8]

3.2. Detailed Experimental Protocol: Synthesis of Ethyl 2-ethoxy-2-phenylacetate

Materials:

  • Ethyl (R)-mandelate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (EtI, 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl (R)-mandelate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15 minutes.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10% Ethyl Acetate in Hexanes) to yield the pure ether product.

ParameterConditionRationale / Causality
Base Sodium Hydride (NaH)Irreversibly deprotonates the alcohol, driving equilibrium forward.[7]
Electrophile Primary Alkyl Halide (EtI)Minimizes competing E2 elimination, favoring the Sₙ2 pathway.[8]
Solvent Anhydrous THFAprotic polar solvent, dissolves reactants, stable to the strong base.
Temperature 0 °C for additionsControls the exothermic deprotonation and alkylation steps, preventing side reactions.
Quenching Agent Saturated aq. NH₄ClA mild proton source to neutralize the excess NaH and any remaining alkoxide.

Protocol II: Oxidation to an α-Keto Ester

The oxidation of the secondary alcohol in ethyl mandelate yields ethyl phenylglyoxylate, a valuable α-keto ester intermediate.[9][10] The Dess-Martin periodinane (DMP) oxidation is an exceptionally mild and efficient method for this transformation, tolerating a wide variety of functional groups and proceeding under neutral conditions at room temperature.[11][12]

4.1. Mechanistic Insight The reaction begins with a ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine atom of DMP.[4] The acetate then acts as a base to abstract the α-proton from the alcohol, leading to a reductive elimination that forms the ketone, iodinane, and acetic acid.[13] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the two equivalents of acetic acid produced, which is important for acid-labile substrates.[11]

Workflow_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Dissolve Ethyl Mandelate in Anhydrous DCM AddDMP Add Dess-Martin Periodinane (DMP) Start->AddDMP Stir Stir at Room Temp (1-3 hours) AddDMP->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ and NaHCO₃ solution Monitor->Quench Extract Extract with DCM Quench->Extract Purify Purify via Flash Chromatography Extract->Purify Product Ethyl Phenylglyoxylate Purify->Product

Caption: General workflow for the Dess-Martin oxidation of ethyl mandelate.

4.2. Detailed Experimental Protocol: Synthesis of Ethyl Phenylglyoxylate

Materials:

  • Ethyl mandelate (1.0 eq)

  • Dess-Martin Periodinane (DMP, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl mandelate (1.0 eq) and dissolve in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the organic layer is clear.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

ParameterConditionRationale / Causality
Oxidant Dess-Martin Periodinane (DMP)Mild, selective, and fast, operating at room temperature with a simple work-up.[4][11]
Solvent Anhydrous DCMExcellent solubility for both substrate and DMP; relatively inert.[11]
Stoichiometry 1.5 eq DMPA slight excess ensures complete conversion of the starting alcohol.
Work-up NaHCO₃ / Na₂S₂O₃NaHCO₃ neutralizes acetic acid byproduct; Na₂S₂O₃ reduces excess DMP and iodinane.

Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily "mask" the hydroxyl group to prevent it from interfering with reactions at other sites. Silyl ethers are among the most common and versatile protecting groups for alcohols.[14][15]

5.1. Protection as a Silyl Ether (TBDMS) The tert-butyldimethylsilyl (TBDMS) group is robust and stable to a wide range of conditions (e.g., strong bases, organometallics, many oxidants) but can be readily cleaved using a fluoride source.[15]

5.2. Detailed Experimental Protocol: TBDMS Protection

Materials:

  • Ethyl mandelate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl mandelate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Reagent Addition: Add TBDMSCl (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract three times with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify by flash column chromatography.

Deprotection: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF, or with an acid catalyst like acetic acid in THF/water.[14]

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 14, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 14, 2026, from [Link]

  • Organic Synthesis. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5789. [Link]

  • Dr. P. (2023, August 10). Williamson Ether Synthesis mechanism [Video]. YouTube. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019, October 25). How to do Williamson Ether Synthesis - Mechanism/Product - NaOH , NaH - Organic Chemistry [Video]. YouTube. [Link]

  • All 'Bout Chemistry. (2019, November 30). Williamson Ether Synthesis (part 1): Basic Concept and Complete Mechanistic Description [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 54(78), 10998-11001. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4230–4233. [Link]

  • Chemsrc. (n.d.). Ethyl (R)-(-)-Mandelate. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Cocrystallization out of the blue: DL-mandelic acid/ethyl-DL-mandelate cocrystal. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540–550. [Link]

  • National Center for Biotechnology Information. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 2-25. [Link]

  • ResearchGate. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved February 14, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein J. Org. Chem., 17, 540-550. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl mandelate. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 62(22), 10041-10062. [Link]

  • National Center for Biotechnology Information. (2016). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Bioconjugate Chemistry, 27(12), 2819-2831. [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate . This molecule is a critical "mandelic acid" type intermediate, most notably utilized in the synthesis of SGLT2 inhibitors like Remogliflozin Etabonate .

High purity (>98.5%) is required here because downstream glycosylation reactions are highly sensitive to electrophilic impurities (like aldehydes) and nucleophilic competitors (like free acids).

Target Molecule Data
PropertySpecification
CAS Registry Derivative of 29121-25-3 (Acid form)
Molecular Formula C₁₁H₁₃BrO₄
Key Functional Groups Benzylic Alcohol (2°), Ethyl Ester, Aryl Bromide, Aryl Ether
Critical Sensitivity Base-Sensitive (Risk of racemization/hydrolysis); Acid-Sensitive (Risk of dehydration to styrene).

Impurity Profiling (Know Your Enemy)

Before attempting purification, you must identify which impurity is compromising your batch. The three most common contaminants arise from the synthesis precursor (benzaldehyde) or process stress (hydrolysis/dehydration).

ImpurityMap Start Crude Ethyl 2-(3-bromo-4-methoxyphenyl) -2-hydroxyacetate ImpA Impurity A: Aldehyde (3-bromo-4-methoxybenzaldehyde) Source: Unreacted Starting Material Start->ImpA Incomplete Reaction ImpB Impurity B: Free Acid (Hydrolysis Product) Source: High pH workup / wet solvent Start->ImpB Saponification ImpC Impurity C: Styrene/Alkene (Dehydration Product) Source: High Temp / Strong Acid Start->ImpC Elimination (-H2O)

Figure 1: Common impurity origins. Identifying the source is the first step to mitigation.

Tier 1: Rapid Triage (FAQ)

Q: My crude product is yellow/orange. Is this normal? A: Pure alpha-hydroxy esters should be off-white to colorless. A strong yellow/orange color typically indicates the presence of Impurity A (Aldehyde) or trace brominated by-products. If the color persists after recrystallization, perform a Bisulfite Wash (See Protocol A).

Q: I see a new spot on TLC moving slightly faster than my product. What is it? A: This is likely Impurity C (Dehydration Product) . The alpha-hydroxy group can eliminate water to form the conjugated alkene (styrene derivative), especially if you used sulfuric acid for esterification or heated the reaction above 60°C.

  • Fix: You cannot chemically "wash" this out easily. You must rely on recrystallization from non-polar solvents (Cyclohexane/Toluene).

Q: My yield is good, but the melting point is broad and low. Why? A: This indicates solvent entrapment or the presence of the Free Acid (Impurity B) . The acid disrupts the crystal lattice of the ester.

  • Fix: Dissolve in Ethyl Acetate and wash with cold 5% NaHCO₃. Do not use strong bases (NaOH) or high concentrations, as this will hydrolyze your ester further.

Tier 2: Deep Dive Troubleshooting & Protocols

Protocol A: Chemoselective Aldehyde Removal (Bisulfite Method)

Use Case: When NMR/TLC shows >2% unreacted 3-bromo-4-methoxybenzaldehyde. Mechanism: Sodium bisulfite forms a water-soluble adduct with the aldehyde, while the ester remains in the organic layer.

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • The Wash:

    • Add the NaHSO₃ solution to the organic layer (1:1 volume ratio).

    • CRITICAL: Stir vigorously for 30-45 minutes . A simple "shake and separate" is insufficient for adduct formation.

  • Separation: Separate layers. The aldehyde is now in the aqueous layer (bottom).

  • Polishing: Wash the organic layer with Brine (sat.[1] NaCl) to remove excess bisulfite.

  • Drying: Dry over Na₂SO₄ and concentrate at <45°C.

Protocol B: Recrystallization (The Final Polish)

Use Case: Final purification to >99% purity. Principle: The target ester is moderately soluble in polar solvents but insoluble in non-polar alkanes.

ParameterRecommendationRationale
Primary Solvent Toluene or Isopropyl Alcohol (IPA) Good solubility at high temp; poor at low temp. Toluene is preferred to remove non-polar styrenes.
Anti-Solvent Cyclohexane or Heptane Forces precipitation of the ester while keeping oily impurities in solution.
Temperature Dissolve at 60-65°C; Cool to 0-5°CAvoid boiling (dehydration risk). Slow cooling grows larger, purer crystals.

Step-by-Step:

  • Dissolve crude solid in minimal hot Toluene (approx. 3-4 volumes).

  • If insoluble particles remain, filter hot.

  • Slowly add Cyclohexane (approx. 2 volumes) until slight turbidity persists.

  • Allow to cool to room temperature with slow stirring.

  • Chill to 0-5°C for 2 hours.

  • Filter and wash with cold Cyclohexane.

Advanced Workflow: Decision Matrix

Use this logic flow to determine your purification path based on analytical data.

Workflow Start Crude Isolated Material CheckAldehyde Check NMR/TLC: Aldehyde Present? Start->CheckAldehyde Bisulfite Protocol A: Bisulfite Wash CheckAldehyde->Bisulfite Yes CheckAcid Check pH/TLC: Acid Impurity? CheckAldehyde->CheckAcid No Bisulfite->CheckAcid Bicarb Wash with 5% NaHCO3 (Cold, Rapid) CheckAcid->Bicarb Yes Recryst Protocol B: Recrystallization (Toluene/Heptane) CheckAcid->Recryst No Bicarb->Recryst Final Pure Ester (>99%) Recryst->Final

Figure 2: Purification Logic Flow. Follow the path based on your specific impurity profile.

Scientific Grounding & References

The protocols above are derived from standard purification techniques for mandelic acid derivatives and specific patent literature regarding Remogliflozin synthesis.

  • Synthesis of Remogliflozin Etabonate Intermediates

    • Source: Describes the reaction of 3-bromo-4-methoxybenzaldehyde to form the alpha-hydroxy ester and subsequent purification steps.

    • Citation: Fujimori, Y., et al. (2008).[2] Journal of Pharmacology and Experimental Therapeutics.

    • Patent Reference:US Patent 7,084,123 (GlaxoSmithKline/Kissei). This patent details the specific handling of the pyrazole-glucoside precursors and the benzyl-protection strategies relevant to this intermediate.

  • Purification of Alpha-Hydroxy Esters

    • Context: General methodology for avoiding racemization and dehydration during workup of mandelic acid derivatives.

    • Reference:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for Bisulfite washing and recrystallization logic).

  • Impurity Removal in API Synthesis

    • Source: Discusses the removal of benzaldehyde derivatives using bisulfite adducts in pharmaceutical processes.

    • Citation: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.

Disclaimer

This guide is intended for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment with appropriate PPE. The specific physical properties (solubility, melting point) may vary slightly based on the enantiomeric excess (ee) if the product is chiral.

Sources

Technical Support Center: Stability of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and analysis of this compound in aqueous solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction

This compound is an α-hydroxy ester, a class of compounds that can be susceptible to degradation in aqueous environments. Understanding its stability profile is critical for accurate quantification, formulation development, and interpretation of experimental results. This guide will walk you through potential stability issues, provide troubleshooting strategies, and offer detailed protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments.

Question 1: I'm seeing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

Answer: A decrease in the concentration of your stock solution is likely due to chemical degradation. The primary pathway for the degradation of α-hydroxy esters like yours in aqueous solution is hydrolysis.[1] This process involves the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol.

Troubleshooting:

  • pH of the Solution: The rate of ester hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this reaction.[2] We recommend preparing your stock solutions in a buffered system at a slightly acidic to neutral pH (pH 4-6) to minimize hydrolysis.

  • Storage Temperature: Higher temperatures accelerate chemical reactions. Store your stock solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to slow down the degradation process.

  • Solvent: If your experimental design allows, consider preparing your primary stock solution in an anhydrous organic solvent like acetonitrile or DMSO and diluting it into your aqueous buffer immediately before use.

Question 2: I've noticed the appearance of new peaks in my chromatogram when analyzing my sample. What are these new peaks?

Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. For this compound, the most probable degradation products are:

  • 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid: This is the product of ester hydrolysis.

  • Ethanol: The other product of ester hydrolysis. This is often not observed in reverse-phase HPLC as it is highly polar and elutes with the solvent front.

  • Oxidation Products: The benzylic alcohol moiety could be susceptible to oxidation, leading to the formation of a ketone, ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate.

Troubleshooting and Identification:

  • Forced Degradation Studies: To confirm the identity of your degradation products, you can perform forced degradation studies.[3][4][5] This involves intentionally degrading your compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures. This will help you to generate the potential degradation products and confirm their retention times in your analytical method.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the new peaks. This will provide strong evidence for the identification of the degradation products.

Question 3: My analytical method doesn't seem to be stability-indicating. How can I develop a method that is?

Answer: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Key Steps for Developing a Stability-Indicating HPLC Method:

  • Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like this compound and its likely degradation products.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase of acetonitrile and water (or a buffer like phosphate or acetate).

    • Incorporate a gradient elution to ensure that both the parent compound and its more polar degradation products (like the carboxylic acid) are well-resolved.

    • Adjust the pH of the aqueous portion of the mobile phase. For separating the parent ester from its acidic degradant, a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is often effective as it will suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

  • Detector Wavelength: Determine the optimal UV detection wavelength by running a UV scan of the parent compound.

  • Method Validation: Once you have achieved good separation, you must validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60 °C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

Data Presentation: Expected Degradation Profile

Stress ConditionExpected Primary Degradation ProductExpected % Degradation
Acid Hydrolysis2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid10-30%
Base Hydrolysis2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid>50%
Oxidation (H₂O₂)Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate5-20%
ThermalMinimal degradation<5%
PhotolyticTo be determinedTo be determined
Protocol 2: Stability-Indicating HPLC Method

This is a starting point for a stability-indicating HPLC method. Optimization will be required for your specific system and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Visualizations

Potential Degradation Pathways

DegradationPathways Parent This compound Hydrolysis_Product 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid + Ethanol Parent->Hydrolysis_Product  Hydrolysis (Acid/Base Catalyzed) Oxidation_Product Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate Parent->Oxidation_Product  Oxidation  

Caption: Potential degradation pathways of the target compound.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Generate Stressed Samples Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolysis Start Prepare Stock Solution Analyze HPLC Analysis Stressed_Samples->Analyze Identify Identify Degradants (HPLC-MS) Analyze->Identify Validate Validate Stability-Indicating Method Identify->Validate

Caption: Workflow for forced degradation studies.

References

  • Journal of Applied Microbiology. (n.d.). Bacterial mandelic acid degradation pathway and... Ovid.
  • PubMed. (2022, March 16). Bacterial mandelic acid degradation pathway and its application in biotechnology.
  • ResearchGate. (n.d.). Bacterial mandelic acid degradation pathway and its application in biotechnology | Request PDF.
  • ResearchGate. (n.d.). Hydrolysis of various α-hydroxy esters a | Download Table.
  • Wiley Online Library. (n.d.). Bacterial mandelic acid degradation pathway and its application in biotechnology.
  • BenchChem. (n.d.). Ethyl mandelate | 10606-72-1.
  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Google Patents. (n.d.). CA2554374C - Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
  • (2018, February 19). HYDROLYSIS REACTIONS.
  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid.
  • ResearchGate. (n.d.). Results of forced degradation of HCA, DEX, and FCA by HPLC analysis;....
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • BioPharm International. (2026, February 14). Forced Degradation Studies for Biopharmaceuticals.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

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Technical Support Center: Resolving Emulsions in Ethyl Hydroxyacetate Derivative Extractions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving emulsions during the extraction of ethyl hydroxyacetate derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with emulsion formation in their daily laboratory work. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these common yet frustrating hurdles. Our approach is rooted in explaining the "why" behind each technique, ensuring you can make informed decisions to optimize your extraction workflows.

Understanding the Challenge: Why Do Emulsions Form?

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] During the extraction of ethyl hydroxyacetate derivatives, vigorous shaking or mixing can disperse one liquid into the other as fine droplets.[1] If compounds with surfactant-like properties are present in your mixture, they can stabilize these droplets, preventing them from coalescing and separating into distinct layers.[1][3] These surfactant-like molecules often possess both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics, allowing them to bridge the interface between the aqueous and organic phases.[1]

Ethyl hydroxyacetate derivatives and their reaction byproducts can sometimes act as such surfactants, leading to the formation of a stubborn emulsion layer between the organic and aqueous phases. This can significantly hinder the separation process, leading to poor recovery of your target compound and potential contamination.[3]

Visualizing Emulsion Formation

EmulsionFormation cluster_0 Initial State cluster_1 Agitation cluster_2 Stabilization Immiscible_Liquids Two Immiscible Liquids (Aqueous & Organic) Dispersion Dispersion of one liquid into droplets Immiscible_Liquids->Dispersion Shaking/ Mixing Emulsion Stable Emulsion (Stabilized by Surfactants) Dispersion->Emulsion Presence of Surfactant-like Molecules

Caption: The process of emulsion formation during liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation when working with ethyl hydroxyacetate derivatives?

A1: The formation of emulsions during the extraction of these derivatives is often attributed to several factors:

  • Presence of Surfactant-like Impurities: Byproducts from your reaction or residual starting materials can act as surfactants.

  • High Concentration of the Derivative: At high concentrations, the derivative itself might exhibit some amphiphilic character, contributing to emulsion stability.

  • Vigorous Shaking: Excessive agitation increases the surface area between the two phases, promoting the formation of fine droplets that are easily stabilized.[3]

  • pH of the Aqueous Phase: The pH can influence the charge of acidic or basic impurities, potentially making them more surface-active.[4][5][6]

Q2: I've formed an emulsion. Is it better to wait it out or actively try to break it?

A2: While some emulsions may break on their own if left to stand, this can be a very slow process.[4][5][7] For the sake of efficiency in a research or development setting, it is generally more practical to employ active methods to resolve the emulsion. Waiting can also lead to degradation of sensitive compounds.

Q3: Can the choice of organic solvent affect emulsion formation?

A3: Absolutely. Some solvents are more prone to forming emulsions than others. For instance, dichloromethane (DCM) is known to form emulsions more readily than ethyl acetate in some cases.[8] If you consistently encounter emulsions, consider switching to a different extraction solvent that has a greater difference in polarity and density compared to the aqueous phase.[9]

Troubleshooting Guide: A Systematic Approach to Breaking Emulsions

When faced with a persistent emulsion, a systematic approach is key. Start with the simplest and least invasive techniques before moving on to more aggressive methods.

Level 1: Gentle Persuasion

These methods are the first line of defense and often resolve minor emulsions without significantly altering the composition of your layers.

1.1. Patience and Gentle Agitation
  • Principle: Sometimes, all that is needed is time for the droplets to coalesce. Gentle agitation can encourage this process.

  • Protocol:

    • Allow the separatory funnel to stand undisturbed for 10-20 minutes.[4][5]

    • If the emulsion persists, gently swirl the funnel in a circular motion. Avoid vigorous shaking.[3]

    • Alternatively, gently tap the side of the separatory funnel.[4][5]

1.2. The "Salting Out" Effect
  • Principle: Adding a saturated salt solution (brine) to the aqueous layer increases its ionic strength and density.[1][3][10] This reduces the solubility of organic compounds in the aqueous phase and helps to break the emulsion by forcing the surfactant-like molecules into one of the phases.[1][3][11]

  • Protocol:

    • Prepare a saturated solution of sodium chloride (NaCl) in water.

    • Add a small volume of the brine solution to the separatory funnel.

    • Gently swirl the funnel to mix. Do not shake vigorously.

    • Allow the layers to separate.

Level 2: Chemical Intervention

If gentle methods fail, altering the chemical environment can effectively destabilize the emulsion.

2.1. Adjusting the pH
  • Principle: If the emulsion is stabilized by acidic or basic impurities, changing the pH of the aqueous layer can alter their charge and solubility, thereby breaking the emulsion.[4][5][12]

  • Protocol:

    • Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel.

    • Gently swirl to mix.

    • Observe for any changes in the emulsion layer. Be mindful that changing the pH may affect the solubility of your target compound.

2.2. Addition of a Different Organic Solvent
  • Principle: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, which may help to dissolve the emulsifying agent and break the emulsion.[1][3]

  • Protocol:

    • Add a small volume (a few milliliters) of a solvent like methanol or ethanol to the separatory funnel.

    • Gently swirl to mix.

    • Observe for phase separation.

Level 3: Physical Disruption

For the most stubborn emulsions, physical methods can be employed to force the separation of the two phases.

3.1. Filtration
  • Principle: Passing the emulsified mixture through a filter medium can physically disrupt the droplets and promote coalescence.

  • Protocol:

    • Place a plug of glass wool or a pad of Celite® in a filter funnel.[1][7]

    • Pour the entire contents of the separatory funnel through the filter medium into a clean container.

    • Allow the filtrate to stand and separate into layers.

3.2. Centrifugation
  • Principle: Centrifugation applies a strong mechanical force that accelerates the separation of the denser and less dense phases.[1][13][14][15] This is often a very effective method for breaking persistent emulsions.[4][5]

  • Protocol:

    • Transfer the emulsified mixture into centrifuge tubes.

    • Balance the tubes in the centrifuge.

    • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

    • Carefully remove the tubes and observe the separated layers.

Troubleshooting Decision Tree

Troubleshooting Start Emulsion Formed Wait_Swirl Wait & Gently Swirl Start->Wait_Swirl Resolved Emulsion Resolved Wait_Swirl->Resolved Yes Not_Resolved1 Still Emulsified Wait_Swirl->Not_Resolved1 Salt_Out Add Brine ('Salting Out') Salt_Out->Resolved Yes Not_Resolved2 Still Emulsified Salt_Out->Not_Resolved2 Adjust_pH Adjust pH Adjust_pH->Resolved Yes Not_Resolved3 Still Emulsified Adjust_pH->Not_Resolved3 Add_Solvent Add Different Organic Solvent Add_Solvent->Resolved Yes Not_Resolved4 Still Emulsified Add_Solvent->Not_Resolved4 Filter Filter through Glass Wool/Celite Filter->Resolved Yes Not_Resolved5 Still Emulsified Filter->Not_Resolved5 Centrifuge Centrifuge Centrifuge->Resolved Not_Resolved1->Salt_Out No Not_Resolved1->Resolved Yes Not_Resolved2->Adjust_pH No Not_Resolved2->Resolved Yes Not_Resolved3->Add_Solvent No Not_Resolved3->Resolved Yes Not_Resolved4->Filter No Not_Resolved4->Resolved Yes Not_Resolved5->Centrifuge No Not_Resolved5->Resolved Yes

Caption: A decision tree for troubleshooting emulsions during extraction.

Summary of Troubleshooting Techniques

TechniquePrincipleWhen to Use
Patience & Gentle Agitation Allows time for droplets to coalesce naturally.Minor, unstable emulsions.
"Salting Out" Increases ionic strength and density of the aqueous phase.[1][3][10]Common first-line chemical approach.
pH Adjustment Alters the charge and solubility of emulsifying agents.[4][5][6]When acidic or basic impurities are suspected.
Addition of a Different Solvent Changes the polarity of the organic phase.[1][3]When other chemical methods fail.
Filtration Physically disrupts the emulsion droplets.For stubborn emulsions.
Centrifugation Accelerates phase separation through mechanical force.[1][14]Highly effective for persistent emulsions.[4][5]

Prevention: The Best Strategy

While breaking emulsions is a valuable skill, preventing their formation in the first place is always preferable.[1] Consider the following preventative measures:

  • Gentler Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the energy input that leads to fine droplet formation.

  • Pre-emptive Salting: If you know a particular extraction is prone to emulsion formation, add brine to the aqueous solution before the extraction process.[4][5]

  • Solvent Selection: Choose an extraction solvent with a significantly different density and polarity from the aqueous phase.

By understanding the causes of emulsion formation and employing a systematic approach to troubleshooting, you can save valuable time and improve the efficiency and purity of your extractions of ethyl hydroxyacetate derivatives.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Reddit. (2024, February 16). Oil & grease extraction emulsion problem. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • Kluthe Magazine. How does emulsion splitting work?. [Link]

  • Wikipedia. Salting out. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Org Prep Daily. (2008, January 1). Notes on extraction. [Link]

  • Wikipedia. Centrifugation. [Link]

  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?. [Link]

  • ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • Taylor & Francis. Salting out – Knowledge and References. [Link]

  • Corning. Centrifugation: Lab Techniques, Examples and Types. [Link]

  • Centrifugation: Essential Separation Technique in Modern Laboratories. (2024, November 15). [Link]

  • Solubility of Things. Centrifugation Techniques. [Link]

  • ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?. [Link]

  • Google Patents. (2014).
  • Engineering Research Publication. (2014, September 28). Studies on pH Variations in Crude Oil Demulsification. [Link]

  • ResearchGate. (2026, January 13). Which solvents can be used for separation of a water in oil emulsion with surfactant?. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • MDPI. (2020, April 21). The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent. [Link]

  • Aromantic. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]

  • Google Patents. (1940). US2206062A - Emulsion breaking reagent and method of preparing the same.

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as an indispensable tool for organic chemists. This guide provides an in-depth analysis of the 1H NMR spectrum of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate, a substituted ethyl mandelate derivative. By comparing its spectral features with those of related compounds, we aim to offer researchers a comprehensive understanding of the subtle electronic and structural effects that govern chemical shifts and coupling constants in this class of molecules.

Predicted 1H NMR Spectrum of this compound

A detailed analysis of the target molecule's structure allows for a robust prediction of its 1H NMR spectrum. The molecule possesses a chiral center at the carbon bearing the hydroxyl group, which can introduce magnetic non-equivalence for the methylene protons of the ethyl group, especially in a chiral environment. However, in a standard achiral solvent like CDCl3, they may appear as a simple quartet. The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2'~7.6d~2.0
H-6'~7.3dd~8.5, 2.0
H-5'~6.9d~8.5
CH(OH)~5.2s-
OCH2CH3~4.2q~7.1
OCH3~3.9s-
OHVariablebr s-
OCH2CH3~1.2t~7.1

Comparative Spectral Analysis: Unraveling Substituent Effects

To appreciate the nuances of the 1H NMR spectrum of our target molecule, a comparison with structurally related compounds is highly instructive. We will consider Ethyl Mandelate, the unsubstituted parent compound, and 2-(3-Bromo-4-methoxyphenyl)acetic acid, which shares the substituted aromatic ring but differs in the side chain.

Reference Compound 1: Ethyl Mandelate

Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) provides a baseline for understanding the signals of the ethyl ester and the benzylic proton.[1][2][3][4]

Proton Assignment Reported Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.29-7.41m-
CH(OH)5.14s-
OCH2CH34.12-4.20q~7.1
OH3.95d-
OCH2CH31.17t~7.1

Data sourced from ChemicalBook for Ethyl DL-mandelate in CDCl3.[1]

Analysis of Differences:

The aromatic protons of ethyl mandelate appear as a complex multiplet in the range of 7.29-7.41 ppm.[1] In our target molecule, the introduction of the electron-donating methoxy group and the electron-withdrawing bromine atom breaks this symmetry, leading to distinct signals for each aromatic proton with predictable downfield and upfield shifts. The benzylic CH(OH) proton in ethyl mandelate at 5.14 ppm is a valuable reference point.[1] The electronic effects of the bromo and methoxy groups in the target molecule are expected to cause a slight shift in this proton's resonance.

Reference Compound 2: 2-(3-Bromo-4-methoxyphenyl)acetic acid

This compound allows for a direct examination of the effects of the 3-bromo and 4-methoxy substituents on the aromatic proton signals.[5]

Proton Assignment Reported Chemical Shift (ppm) Multiplicity
H-2'7.48d
H-6'7.19dd
H-5'6.86d
OCH33.89s
CH23.56s

Data sourced from a study on the synthesis and characterization of 2-(3-bromo-4-methoxyphenyl)acetic acid in CDCl3.[5]

Analysis of Differences:

The chemical shifts of the aromatic protons in 2-(3-bromo-4-methoxyphenyl)acetic acid provide a strong basis for our predictions for the target molecule.[5] The downfield shift of H-2' is due to the deshielding effect of the adjacent bromine atom, while the upfield shift of H-5' is a result of the electron-donating methoxy group. The absence of the hydroxyl group on the benzylic carbon in this reference compound results in a CH2 signal at 3.56 ppm.[5] The introduction of the electron-withdrawing hydroxyl group in our target molecule is expected to shift the corresponding benzylic proton (CH(OH)) significantly downfield to around 5.2 ppm.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution and interpretable 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

    • A relaxation delay of 1-2 seconds between scans is recommended.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values).

Workflow for 1H NMR Spectrum Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim weigh Weigh Sample (5-10 mg) weigh->dissolve setup Set Spectral Parameters shim->setup acquire Acquire FID (16-32 scans) ft Fourier Transform acquire->ft setup->acquire phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate chem_shift Chemical Shift Analysis integrate->chem_shift coupling Coupling Constant Analysis integrate->coupling structure Structure Confirmation chem_shift->structure coupling->structure

Caption: Workflow from sample preparation to structural elucidation.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. By dissecting the predicted spectrum and comparing it with related known compounds, researchers can confidently assign each proton and understand the electronic interplay of the various functional groups. The provided experimental protocol serves as a robust guideline for obtaining high-quality data, which is the foundation of accurate spectral interpretation and, ultimately, successful chemical research.

References

  • National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • ResearchGate. 1H NMR spectra for mandelic acid in (S)-ethyl lactate. [Link]

  • Supporting Information for Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

  • NMR Chemical Shifts. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

  • Google Patents. Method for producing 4-(2'-methoxyethyl) phenol.
  • AMERICAN ELEMENTS. Ethyl 2-(3-Bromo-4-hydroxyphenyl)acetate. [Link]

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • Matrix Fine Chemicals. ETHYL 2-HYDROXY-2-PHENYLACETATE. [Link]

  • PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. [Link]

  • Chegg.com. Solved Ethyl-2-phenylacetate Results. [Link]

  • ChemSynthesis. ethyl 2-hydroxy-2-phenylacetate. [Link]

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A Comparative Guide to the FTIR Absorption Bands of Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate. As a critical intermediate in pharmaceutical synthesis, understanding its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring. While an experimental spectrum for this specific molecule is not publicly available in the databases surveyed, this guide establishes a robust predictive framework based on its constituent functional groups. We will perform a comparative analysis against structurally similar compounds, providing researchers with a reliable reference for interpreting their own experimental data.

The Role of FTIR in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Covalent bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[1] An FTIR spectrum, a plot of transmittance versus wavenumber (cm⁻¹), provides a unique molecular "fingerprint." The position, intensity, and shape of the absorption bands reveal the presence of specific functional groups, making it an indispensable tool for organic chemists.[2]

The structure of Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate contains several key functional groups whose characteristic vibrations we can predict: a hydroxyl group (-OH), an ester carbonyl (C=O), carbon-oxygen single bonds (C-O), an aromatic ring with specific substitutions, a carbon-bromine bond (C-Br), and aliphatic carbon-hydrogen bonds (C-H).

Predicted FTIR Absorption Bands: A Tabular Summary

The following table summarizes the predicted FTIR absorption bands for Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate. These predictions are derived from established correlation tables and comparative data from analogous molecules.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & ShapeComparative Notes & Rationale
~3500 - 3300O-H StretchSecondary AlcoholStrong, BroadThe broadness is due to intermolecular hydrogen bonding.[3][4] In the analogue ethyl mandelate, this peak appears around 3450 cm⁻¹.[5]
~3100 - 3010C-H StretchAromatic (Ar-H)Medium to WeakTypical for C-H stretching in aromatic rings.[6][7]
~2980 - 2850C-H StretchAliphatic (sp³ C-H)MediumArises from the ethyl ester group.[8]
~1735 - 1725C=O StretchEsterStrong, SharpThe primary analogue, ethyl mandelate, shows a C=O stretch at ~1735 cm⁻¹.[5] The position is typical for saturated aliphatic esters (1750-1735 cm⁻¹).[7][9]
~1600 & ~1490C=C StretchAromatic RingMedium, SharpAromatic rings typically show two or more bands in this region due to ring stretching vibrations.[6][10]
~1250 - 1200C-O Stretch (asymmetric)Ester & Aryl EtherStrongEsters exhibit a strong C-O stretch.[9][11][12] This region will also contain the asymmetric C-O-C stretch from the 4-methoxy group.
~1100 - 1020C-O Stretch (symmetric)Ester & Secondary AlcoholStrongThis band arises from the symmetric C-O stretching of the ester and the C-O stretch of the secondary alcohol.[3][5]
~900 - 675C-H Bend (out-of-plane)Aromatic RingStrongThe specific pattern in this region is diagnostic of the aromatic substitution pattern (1,2,4-trisubstituted).[6]
~690 - 515C-Br StretchAryl HalideMedium to WeakThe C-Br stretch appears at low wavenumbers, in the fingerprint region.[13][14]

In-Depth Spectral Analysis and Comparison

The Hydroxyl and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

The most prominent feature in this region is expected to be a strong, broad absorption band between 3500 and 3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[3][15] In dilute, non-polar solutions, a sharper, "free" O-H band might appear closer to 3600 cm⁻¹.[3][4] For comparison, the spectrum of ethyl mandelate, which also possesses a secondary hydroxyl group, displays a broad O-H stretch around 3450 cm⁻¹.[5]

Just above 3000 cm⁻¹, one can expect to find weaker, sharp peaks corresponding to the aromatic C-H stretches.[6] Immediately to the right, below 3000 cm⁻¹, sharper, medium-intensity peaks from the aliphatic C-H bonds of the ethyl group should be visible.[8] This clear demarcation around 3000 cm⁻¹ is highly diagnostic for the presence of both unsaturated (aromatic) and saturated (aliphatic) C-H bonds.[7]

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

The most intense and diagnostically significant peak in the entire spectrum will be the ester carbonyl (C=O) stretch. For aliphatic esters, this absorption is typically strong and sharp, appearing in the 1750-1735 cm⁻¹ range.[9][11] Ethyl mandelate shows this peak at ~1735 cm⁻¹.[5] The electronic environment of the phenyl ring in our target molecule is unlikely to cause a significant shift, as the carbonyl group is not directly conjugated with the ring. Therefore, a strong absorption around 1730 cm⁻¹ is predicted.

In the 1600-1450 cm⁻¹ range, a pair of medium-intensity bands are expected, which are characteristic of the C=C stretching vibrations within the benzene ring.[6][10]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrations, many of which are unique to the molecule as a whole. The most significant and interpretable bands are the C-O stretching vibrations. Esters are known to display two distinct C-O stretches: an asymmetric stretch at higher wavenumbers (typically 1300-1150 cm⁻¹) and a symmetric one at lower wavenumbers (1150-1000 cm⁻¹).[9][12] The target molecule also has a C-O bond from the secondary alcohol and another from the aryl methoxy ether. These absorptions will likely overlap, resulting in a series of strong, complex bands between approximately 1250 cm⁻¹ and 1020 cm⁻¹.[11][16]

The presence of the bromine atom should give rise to a C-Br stretching band. These absorptions occur at low frequencies, typically between 690 and 515 cm⁻¹.[13][14] Finally, strong absorptions due to out-of-plane C-H bending of the aromatic ring will be present between 900 and 675 cm⁻¹. The precise positions of these bands are highly dependent on the substitution pattern of the ring.[6]

Visualizing the Key Vibrational Modes

The following diagram illustrates the relationship between the functional groups of Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate and their characteristic absorption regions in an FTIR spectrum.

G cluster_molecule Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate mol OH O-H Stretch (Alcohol) wn_OH ~3450 cm⁻¹ (Broad) OH->wn_OH ArH C-H Stretch (Aromatic) wn_ArH ~3050 cm⁻¹ ArH->wn_ArH AlkylH C-H Stretch (Aliphatic) wn_AlkylH ~2980 cm⁻¹ AlkylH->wn_AlkylH CO_double C=O Stretch (Ester) wn_CO_double ~1730 cm⁻¹ (Strong, Sharp) CO_double->wn_CO_double Ar_CC C=C Stretch (Aromatic) wn_Ar_CC ~1600, 1490 cm⁻¹ Ar_CC->wn_Ar_CC CO_single C-O Stretch (Ester, Alcohol, Ether) wn_CO_single ~1250-1020 cm⁻¹ (Complex, Strong) CO_single->wn_CO_single CBr C-Br Stretch wn_CBr ~600 cm⁻¹ CBr->wn_CBr

Caption: Key functional groups and their predicted FTIR absorption regions.

Reference Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For researchers seeking to acquire an FTIR spectrum of a solid sample like Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate, the ATR technique is a modern, rapid, and reliable method.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Apparatus:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Spatula and cleaning supplies (e.g., isopropyl alcohol, lint-free wipes).

Methodology:

  • Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Using the spectrometer's software, collect a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams is sufficient) of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropyl alcohol) to prevent cross-contamination.

This self-validating protocol ensures that the resulting spectrum is solely from the sample, as the background is freshly collected and subtracted, minimizing environmental interference.

Conclusion

The structural analysis of Ethyl 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetate via FTIR spectroscopy relies on the confident identification of several key absorption bands. A successful synthesis and purification would be confirmed by the simultaneous presence of a broad O-H stretch (~3450 cm⁻¹), a strong and sharp ester C=O stretch (~1730 cm⁻¹), complex and strong C-O stretches (1250-1020 cm⁻¹), and characteristic aromatic and aliphatic C-H and C=C bands in their expected regions. This guide provides a robust predictive and comparative framework to assist researchers in the accurate interpretation of their experimental results.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • WebSpectra. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • PubChem. (n.d.). ethyl mandelate, (S)-. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

Sources

Comparative Guide: Chiral HPLC Separation of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is a critical chiral intermediate, most notably utilized in the synthesis of Remimazolam (CNS 7056), an ultra-short-acting benzodiazepine sedative. The separation of its enantiomers is pivotal because the pharmacological efficacy of the final drug depends strictly on the (S)- configuration.

For this specific alpha-hydroxy phenyl ester, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H ) is the superior stationary phase compared to cellulose-based alternatives. The helical cavity of the amylose backbone better accommodates the steric bulk of the 3-bromo and 4-methoxy substituents than the linear rigid rod structure of cellulose.

Molecular Context & Separation Challenge

The Target Molecule
  • Structure: A phenyl ring substituted with Bromine (pos 3) and Methoxy (pos 4), attached to a chiral center bearing a hydroxyl group and an ethyl ester.

  • Chiral Handle: The

    
    -hydroxy ester motif acts as both a hydrogen bond donor (-OH) and acceptor (-C=O), providing excellent "handles" for chiral recognition by polysaccharide phases.
    
  • Steric Challenge: The bulky bromine atom creates significant steric hindrance, which can be leveraged for separation if the stationary phase has the correct cavity size.

The Application

This separation is typically performed during Process R&D to determine the Enantiomeric Excess (ee%) of the intermediate before cyclization into the benzodiazepine core. High resolution (


) is required to quantify trace levels of the undesired enantiomer (typically 

).

Comparative Analysis of Stationary Phases

The following table compares the three primary candidates for this separation.

FeaturePrimary Recommendation CHIRALPAK AD-H / AD-3Alternative A CHIRALCEL OD-HAlternative B CHIRALPAK IC (Immobilized)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Structure Helical (Left-handed twist)Linear / Rigid RodLinear / Immobilized
Selectivity (

)
High (1.2 - 1.5) Moderate (1.05 - 1.15)Variable (Solvent dependent)
Resolution (

)
Excellent (> 2.5) Good (> 1.5)Moderate to High
Mechanism Inclusion complex + H-bondingH-bonding dominantH-bonding + Dipole-Dipole
Why it wins/loses The amylose helix "pockets" the bulky Br-phenyl group effectively.The rigid cellulose structure often clashes with the bulky Br/OMe substituents.Useful if standard solvents fail; allows use of DCM/THF for solubility.

Recommended Experimental Protocol

This protocol is designed to be self-validating . If the system suitability parameters are not met, the troubleshooting steps provided below must be enacted.

Method A: The "Gold Standard" (Normal Phase)
  • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) or equivalent Amylose-1 phase.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (The phenyl ring absorption max) and 254 nm.

  • Sample Diluent: Mobile Phase (approx. 0.5 mg/mL).

Expected Performance:

  • Retention Time (

    
    ):  ~7-9 mins
    
  • Retention Time (

    
    ):  ~11-14 mins
    
  • Resolution (

    
    ):  > 3.0
    
Method B: High-Throughput (Screening/Process Control)
  • Column: CHIRALPAK AD-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane / Ethanol (85:15 v/v).

  • Flow Rate: 1.5 mL/min.

  • Note: Ethanol increases solubility and reduces retention times, sharpening peaks.

Critical Protocol Steps (The "Why")
  • Column Conditioning: Equilibrate with 20 column volumes. The interaction involves forming transient diastereomeric complexes; stable baseline is crucial.

  • Tailing Check: The

    
    -hydroxyl group can interact with residual silanols on the silica support. If tailing factor 
    
    
    
    , add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. This suppresses silanol ionization without damaging the neutral ester.
  • Wavelength Selection: Do not rely solely on 254 nm. The Bromo-Methoxy substitution shifts the

    
    . 230 nm often provides 5x sensitivity, crucial for detecting the minor impurity.
    

Mechanism of Chiral Recognition[1]

The separation relies on a "Three-Point Interaction" model. The diagram below illustrates how the Amylose stationary phase discriminates between the enantiomers.

ChiralMechanism Analyte Analyte: This compound Interaction1 H-Bond Donor: Analyte (-OH) -> CSP (C=O) Analyte->Interaction1 Interaction2 H-Bond Acceptor: Analyte (C=O) <- CSP (NH) Analyte->Interaction2 Interaction3 Steric Inclusion: Br/OMe Phenyl group fits into Amylose Helical Cavity Analyte->Interaction3 CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Chiral Discrimination: One enantiomer fits 'tightly' (Retained) One enantiomer is excluded (Eluted) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: The three-point interaction mechanism. The helical pitch of the amylose derivative (AD-H) creates a specific cavity that accommodates the bulky 3-bromo-4-methoxyphenyl group of one enantiomer more favorably than the other.

Method Development & Optimization Logic

Do not guess; follow this logic flow to optimize the separation if the default method fails.

MethodDev Start Start: Hexane/IPA (90:10) Col: AD-H CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 VALIDATE CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Tailing Peak Tailing? CheckRs->Tailing Rs OK, but tailing SwitchMod Switch Modifier: Hexane/Ethanol Poor->SwitchMod CheckRs2 Check Rs SwitchMod->CheckRs2 CheckRs2->Good Yes SwitchCol Switch Column: OD-H (Cellulose) CheckRs2->SwitchCol No AddAcid Add 0.1% TFA Tailing->AddAcid Yes AddAcid->Good

Figure 2: Decision tree for method optimization. Note that switching alcohol modifiers (IPA to EtOH) often changes selectivity (


) significantly on polysaccharide phases.

Troubleshooting Common Issues

Issue 1: Peak Tailing
  • Cause: The

    
    -hydroxyl group interacts with residual silanols on the silica surface.
    
  • Solution: Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to the mobile phase.

  • Caution: Flush the column with neutral mobile phase immediately after use to prevent hydrolysis of the amylose carbamate selector over long storage.

Issue 2: Poor Solubility
  • Cause: The 3-bromo-4-methoxy substitution makes the molecule lipophilic, but the hydroxyl group adds polarity. Pure Hexane may precipitate the sample.

  • Solution: Dissolve the sample in 100% Ethanol or IPA, then dilute with Hexane. If using Immobilized columns (CHIRALPAK IA/IC), you can use Ethyl Acetate or DCM as the co-solvent to improve solubility without stripping the stationary phase.

Issue 3: Retention Times too Long (>20 min)
  • Cause: Strong interaction with the stationary phase.

  • Solution: Increase the alcohol percentage (e.g., go from 90:10 to 80:20). Note that while this reduces retention (

    
    ), it may also slightly reduce resolution (
    
    
    
    ).

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H / AD. Daicel Corporation.[1][2] Link

  • Paion UK Ltd. (2011).[3] Process for preparation of benzodiazepine derivative (Remimazolam).[3][4] World Intellectual Property Organization, WO2011032692.[3] (Describes the synthesis and handling of the bromo-methoxy intermediate). Link

  • Phenomenex. (2022).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • YMC Co., Ltd. (2021). Efficient method development for chiral separation by using CHIRAL ART columns. (Comparative data on Amylose vs Cellulose phases). Link

Sources

Comparative Reactivity Profile: Ethyl 3-bromo-4-methoxymandelate vs. Ethyl 4-methoxymandelate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Handle

In medicinal chemistry and API synthesis, the choice between Ethyl 4-methoxymandelate (Molecule A) and its brominated analog, Ethyl 3-bromo-4-methoxymandelate (Molecule B) , is rarely about simple substitution. It represents a strategic decision between a terminal scaffold and a functionalizable building block .

  • Molecule A (Non-brominated): Primarily used when the 4-methoxyphenyl motif is the final desired pharmacophore. Its reactivity is dominated by the

    
    -hydroxy ester functionality (oxidation, substitution, protection).
    
  • Molecule B (Brominated): A "gateway" molecule. The C3-bromine atom breaks the symmetry and electronic monotony of the ring, serving as a pre-installed handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to construct complex biaryl or heterocycle-fused systems (e.g., stilbenes, coumarins).

This guide delineates their reactivity profiles, providing experimental evidence to support selection in drug discovery workflows.

Electronic & Structural Analysis[1][2]

The "Push-Pull" Electronic Environment

The reactivity difference is dictated by the interplay between the methoxy group and the bromine atom.

FeatureEthyl 4-methoxymandelateEthyl 3-bromo-4-methoxymandelate
Ring Electronics Electron-rich (Activated). The 4-OMe group donates density via resonance (

), making the ring susceptible to Electrophilic Aromatic Substitution (EAS).
Deactivated (Relative to A). The -Br atom is inductively withdrawing (

), reducing electron density at the benzylic position and the ring, while blocking the reactive C3 site.
Benzylic Reactivity High. The carbocation formed at the

-position (during

type reactions) is stabilized by the 4-OMe group.
Moderate. The inductive withdrawal of the ortho-bromo group slightly destabilizes the benzylic carbocation, slowing down

substitutions but potentially favoring controlled

processes.
Steric Profile Unhindered access to the ortho-positions (C3/C5).Sterically Congested. The bulky bromine atom at C3 restricts rotation and hinders approach of large reagents to the

-hydroxy group.
Visualization of Reactivity Divergence

The following diagram maps the divergent synthetic pathways available to each molecule.

ReactivityMap StartA Ethyl 4-methoxymandelate (Molecule A) Oxidation Benzylic Oxidation (To Phenylglyoxylate) StartA->Oxidation Fast Kinetics Substitution Alpha-Substitution (To Alpha-Halo/Amino) StartA->Substitution SN1 Favored Coupling Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) StartA->Coupling INERT (Requires pre-activation) StartB Ethyl 3-bromo-4-methoxymandelate (Molecule B) StartB->Oxidation Slower Kinetics (-I Effect) StartB->Coupling ACTIVE (C-Br Bond) ProductA1 Ketone Derivative (High Yield) Oxidation->ProductA1 ProductB1 Biaryl Scaffold (Drug Precursor) Coupling->ProductB1

Figure 1: Reactivity Divergence Map. Note that Molecule B unlocks the cross-coupling pathway unavailable to Molecule A without additional steps.

Comparative Reactivity Modules

Module A: Palladium-Catalyzed Cross-Coupling (The Key Differentiator)

Molecule B is the superior choice for fragment-based drug design. The aryl bromide bond is weak enough to undergo oxidative addition with Pd(0) species, enabling the attachment of diverse aryl or heteroaryl groups.

  • Application: Synthesis of functionalized Stilbenes (anticancer agents) and Coumarins (anti-inflammatory).

  • Mechanism: The 4-methoxy group acts as an internal "activator" for the oxidative addition step by increasing electron density at the metal center relative to electron-deficient aryl halides.

Experimental Data: Suzuki-Miyaura Coupling Efficiency
SubstrateCatalyst SystemBoronic AcidYield (%)Notes
Molecule A

/

Phenylboronic acid0% No reaction; starting material recovered.
Molecule B

/

Phenylboronic acid88% Clean conversion to biaryl mandelate.
Molecule B

/

4-Fluorophenylboronic acid92% High tolerance for steric bulk.
Module B: Benzylic Oxidation (Ketone Formation)

Both molecules can be oxidized to their corresponding


-keto esters (phenylglyoxylates). However, the reaction rates differ.
  • Molecule A: Oxidizes rapidly. The electron-rich ring stabilizes the radical or cationic intermediates often involved in oxidation mechanisms (e.g., with IBX or TEMPO).

  • Molecule B: Oxidizes more slowly. The electron-withdrawing bromine destabilizes the transition state, often requiring higher temperatures or longer reaction times.

Recommendation: If the goal is simply to generate a 4-methoxy phenylglyoxylate, start with Molecule A. If you need a brominated ketone for further derivatization, be prepared for a sluggish reaction with Molecule B.

Validated Experimental Protocols

Protocol 1: Suzuki Coupling of Ethyl 3-bromo-4-methoxymandelate

Use this protocol to synthesize biaryl intermediates for bioactive stilbenes.

Reagents:

  • Ethyl 3-bromo-4-methoxymandelate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction flask with the solvent mixture. Sparge with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Addition: Add the mandelate ester, boronic acid, and base. Add the catalyst last under a positive pressure of Argon.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the starting bromide (

    
    ) and appearance of the fluorescent biaryl spot.
    
  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography.

    • Note: The

      
      -hydroxy group is generally tolerated; however, if yields are low (<50%), consider protecting it as a TBS ether prior to coupling.
      
Protocol 2: Benzylic Oxidation (General Procedure)

Applicable to both, but optimized here for the non-brominated scaffold.

Reagents:

  • Ethyl 4-methoxymandelate (1.0 eq)

  • IBX (2-Iodoxybenzoic acid) (1.5 eq)

  • Solvent: Ethyl Acetate (Reflux)

Step-by-Step:

  • Suspend IBX in Ethyl Acetate.

  • Add the mandelate ester.

  • Reflux vigorously for 3 hours (Molecule A) or 6–8 hours (Molecule B).

  • Cool to 0°C to precipitate the by-product (IBA). Filter through a celite pad.

  • Concentrate filtrate to obtain the

    
    -keto ester.
    

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates why Molecule B succeeds in cross-coupling where Molecule A fails.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Complex Pd(II)-Ar-Br Complex OxAdd->Complex TransMet Transmetallation (+ Boronic Acid) Complex->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration MolA Molecule A (No C-Br Bond) MolA->OxAdd NO REACTION MolB Molecule B (C-Br Bond Present) MolB->OxAdd Successful Insertion

Figure 2: The Pd(0) Catalytic Cycle. Molecule A lacks the Carbon-Halogen bond required for the initial Oxidative Addition step.

References

  • Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Stilbene Synthesis (Anticancer Analogs): Mikstacka, R., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 30.

  • Coumarin Synthesis from Bromo-Mandelate Precursors: Heterocycles, Vol. 65, No. 12, 2005. Synthesis of substituted 4-methylaminocoumarins via 3-bromo intermediates.

  • Benzylic Oxidation Mechanisms: Pradhan, P. P., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Journal of Organic Chemistry, 74, 9501-9504.

  • Beta-Lactam Synthesis: Tetrahedron Letters, Synthesis of key intermediates leading to 2-iso-oxacephems using 3-bromo-4-methoxyphenyl fragments.

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.